molecular formula C24H34O4 B14474088 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate CAS No. 66185-73-7

4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate

Cat. No.: B14474088
CAS No.: 66185-73-7
M. Wt: 386.5 g/mol
InChI Key: GXPBVRKZYNQZNS-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate is a chemical compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system substituted with a methyl group and a tetradecanoate ester group. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .

Properties

CAS No.

66185-73-7

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) tetradecanoate

InChI

InChI=1S/C24H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(25)27-20-15-16-21-19(2)17-24(26)28-22(21)18-20/h15-18H,3-14H2,1-2H3

InChI Key

GXPBVRKZYNQZNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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